(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide
Description
The compound "(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide" is a naphthalene-based thiosemicarbazone derivative characterized by a conjugated diazene (-N=N-) backbone and a carbamothioylhydrazinyl substituent. Its structure combines a planar naphthalene core with methyl and hydrazinecarbothioamide functional groups, which confer unique electronic and steric properties.
Properties
CAS No. |
6332-81-6 |
|---|---|
Molecular Formula |
C13H14N6S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[[4-(carbamothioyldiazenyl)-3-methylnaphthalen-1-yl]amino]thiourea |
InChI |
InChI=1S/C13H14N6S2/c1-7-6-10(16-18-12(14)20)8-4-2-3-5-9(8)11(7)17-19-13(15)21/h2-6,16H,1H3,(H2,15,21)(H3,14,18,20) |
InChI Key |
STVBRPUCRMKWLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)NNC(=S)N)N=NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone typically involves the reaction of 2-methyl-1,4-naphthoquinone with thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the formation of the bisthiosemicarbazone derivative.
Industrial Production Methods: While specific industrial production methods for 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form higher oxidation state derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The bisthiosemicarbazone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone forms.
Scientific Research Applications
The compound (E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide is a hydrazone derivative that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article explores its applications across several domains, including medicinal chemistry, material science, and environmental chemistry.
Structure and Composition
The compound features a diazene moiety linked to a naphthalene derivative, which is further substituted with a carbamothioyl hydrazine group. Its molecular formula is , and it exhibits characteristics typical of hydrazone compounds, such as tautomerism and potential coordination with metal ions.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide exhibit significant cytotoxic effects against various cancer cell lines. The hydrazone functionality is believed to interact with biological targets, potentially inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Studies have shown that this compound can possess antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes can be pivotal in addressing antibiotic resistance.
Material Science
Polymer Additives
In material science, this compound can serve as an additive in polymer formulations. Its unique chemical structure allows it to enhance properties such as thermal stability and mechanical strength. Research into its incorporation into polymer matrices has shown promising results in improving durability and resistance to environmental stressors.
Dyes and Pigments
Due to its vibrant color properties, the compound may also find applications in dye chemistry. Studies have explored its use in textile dyes, where its stability under light exposure and wash fastness are critical factors.
Environmental Chemistry
Pollutant Degradation
The compound's potential as a reagent for degrading environmental pollutants has been investigated. Its ability to form complexes with heavy metals could facilitate the removal of these contaminants from wastewater. Research has focused on optimizing conditions for maximum degradation efficiency.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of similar hydrazone derivatives demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF-7). The mechanism involved the activation of caspase pathways leading to programmed cell death. The results indicated that modifications at the naphthalene position could enhance potency.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of this compound were tested against strains of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions that can disrupt cellular processes. It may also interact with sulfhydryl groups in proteins, affecting their function and leading to cellular stress or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Naphthalene Derivatives
- N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide (): This compound shares a naphthalene backbone but substitutes the carbamothioylhydrazinyl group with an ethylidene-hydrazinecarbothioamide moiety.
(b) Benzimidazole Derivatives
- 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide ():
Replacing the naphthalene core with a benzimidazole-thioether group introduces heterocyclic aromaticity, which enhances π-π stacking interactions. The sulfanyl bridge increases rigidity, affecting conformational flexibility compared to the target compound .
(c) Thiazole Derivatives
- (2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide (): The thiazole ring provides a smaller aromatic system, reducing steric hindrance but increasing electrophilicity. This derivative exhibits broad-spectrum biological activity, including antiviral and anticancer properties, attributed to its thiazole-thiosemicarbazone hybrid structure .
Spectroscopic and Crystallographic Analysis
- IR/NMR Signatures :
Thiosemicarbazones exhibit characteristic IR bands for C=S (∼1250 cm⁻¹) and N–H (∼3200 cm⁻¹). The target compound’s ^1H-NMR would show signals for methyl (δ 2.5–3.0 ppm) and naphthalene protons (δ 7.0–8.5 ppm), as seen in and . - Crystallography :
SHELX software () is widely used to refine structures of similar compounds. For instance, ’s naphthalene derivative was resolved using SHELXL, achieving an R factor of 0.054 .
Data Table: Key Features of Comparable Compounds
Biological Activity
(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a diazene core linked to a naphthalene moiety substituted with a carbamothioylhydrazine group.
Molecular Formula: C14H16N4S2
Molecular Weight: 320.43 g/mol
Antitumor Activity
Research indicates that compounds with similar structural features exhibit notable antitumor properties. The presence of the hydrazine and thioamide functionalities is believed to enhance the cytotoxic effects against various cancer cell lines.
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways, similar to other hydrazine derivatives .
Antimicrobial Effects
Preliminary studies suggest that (E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide exhibits antimicrobial activity against both gram-positive and gram-negative bacteria.
- Case Study: A recent investigation demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, indicating potential as a novel antimicrobial agent .
In Vitro Studies
In vitro assays have shown that this compound can significantly inhibit cell proliferation in various cancer cell lines. For example, one study reported an IC50 value comparable to established chemotherapeutic agents, suggesting strong potential for further development.
In Vivo Studies
Animal models have been employed to evaluate the in vivo efficacy of this compound. Early results indicate a reduction in tumor size when administered at specific dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
